N-(1-cycloheptylpiperidin-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide
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Overview
Description
N-(1-cycloheptylpiperidin-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cycloheptylpiperidin-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cycloheptyl group, and the attachment of the pyridine moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Cycloheptyl Group: This step may involve alkylation reactions using cycloheptyl halides.
Attachment of Pyridine Moiety: This can be done through nucleophilic substitution reactions using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-cycloheptylpiperidin-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cycloheptylpiperidin-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cycloheptylpiperidin-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexylpiperidin-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide
- N-(1-cyclooctylpiperidin-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide
Uniqueness
N-(1-cycloheptylpiperidin-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-24(15-18-8-6-12-22-14-18)17-21(26)23-19-9-7-13-25(16-19)20-10-4-2-3-5-11-20/h6,8,12,14,19-20H,2-5,7,9-11,13,15-17H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCZTHYWSOTYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)CC(=O)NC2CCCN(C2)C3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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